molecular formula C11H13ClO B1613630 2-Chloro-4-(2-methoxyphenyl)-1-butene CAS No. 731773-13-0

2-Chloro-4-(2-methoxyphenyl)-1-butene

Cat. No. B1613630
CAS RN: 731773-13-0
M. Wt: 196.67 g/mol
InChI Key: NUEGIWHWNVFTFF-UHFFFAOYSA-N
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Description

“2-Chloro-4-(2-methoxyphenyl)-1-butene” is a complex organic compound. It contains a butene group, which is a type of alkene with four carbon atoms, and a methoxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with a methoxy group (an oxygen atom bonded to a methyl group) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the butene group, the introduction of the chloro group, and the attachment of the methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a double bond in the butene group, a chlorine atom attached to one of the carbon atoms, and a methoxyphenyl group attached to another carbon atom .


Chemical Reactions Analysis

As an alkene, “this compound” would be expected to undergo reactions characteristic of alkenes, such as addition reactions. The presence of the chloro and methoxyphenyl groups could also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the nature of its constituent groups. For example, the presence of the alkene group could confer unsaturation, while the chloro and methoxyphenyl groups could influence properties like polarity .

Mechanism of Action

The mechanism of action of 2-chloro-4-(2-methoxyphenyl)-1-butene is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which increases the electron density of the reaction center, thus facilitating the reaction.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not considered to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-methoxyphenyl)-1-butene has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available chemical, and it is relatively non-toxic. It is also a relatively stable compound, and it has a low boiling point, making it easy to evaporate. However, it is highly reactive, and it can cause irritation to the skin and eyes.

Future Directions

For the use of 2-Chloro-4-(2-methoxyphenyl)-1-butene include its use in the synthesis of pharmaceuticals, agrochemicals, and fragrances. It could also be used in the synthesis of other organic compounds, such as dyes and pigments. In addition, it could be used as a solvent for paints, inks, and dyes. Finally, further research could be done to explore its potential as an electron-withdrawing group in organic synthesis.

Scientific Research Applications

2-Chloro-4-(2-methoxyphenyl)-1-butene is used in a variety of scientific research applications, such as drug synthesis, agrochemicals, and fragrances. It is also used as a solvent for paints, inks, and dyes. In addition, it is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.

properties

IUPAC Name

1-(3-chlorobut-3-enyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEGIWHWNVFTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641179
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731773-13-0
Record name 1-(3-Chloro-3-buten-1-yl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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